molecular formula C26H46NNaO8 B1438060 sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate CAS No. 207614-05-9

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate

Cat. No.: B1438060
CAS No.: 207614-05-9
M. Wt: 523.6 g/mol
InChI Key: SDTQNTQLAZRSIC-NWNSWQEHSA-M
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Description

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate, is a conjugated bile salt and an ionic detergent. It is commonly used in biochemical and physiological studies due to its ability to solubilize fats for absorption. This compound is derived from cholic acid and is known for its role in the digestion and absorption of lipids in the small intestine .

Mechanism of Action

Target of Action

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt . Its primary targets are lipids and certain drugs, which it interacts with to facilitate their absorption .

Mode of Action

Sodium glycocholate hydrate acts as a biological detergent, solubilizing fats for absorption and aiding in the transport of some drugs through hydrophobic barriers . It forms mixed micelles with phospholipids, which assist in the solubilization of cholesterol . This compound also promotes the phenotypic expression of certain proteins in a dose-dependent manner .

Biochemical Pathways

The compound plays a crucial role in lipid transport by solubilization . It also affects the glyoxalase system and the ascorbate-glutathione pathway, which are essential for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that this compound is itself absorbed .

Result of Action

Sodium glycocholate hydrate has a dual effect on cell viability. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Action Environment

The action, efficacy, and stability of sodium glycocholate hydrate are influenced by environmental factors. For instance, the bile component sodium glycocholate hydrate has been found to enhance the expression of certain proteins .

Biochemical Analysis

Biochemical Properties

Sodium glycocholate hydrate plays a crucial role in biochemical reactions, particularly in the solubilization and absorption of lipids. It interacts with enzymes such as lipases, which break down fats into fatty acids and glycerol. Additionally, sodium glycocholate hydrate forms micelles that encapsulate hydrophobic molecules, facilitating their transport and absorption in aqueous environments. This compound also interacts with proteins and other biomolecules, enhancing their solubility and stability in solution .

Cellular Effects

Sodium glycocholate hydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium glycocholate hydrate has been shown to enhance the absorption of drugs and other compounds by increasing the permeability of cell membranes. It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular lipid homeostasis .

Molecular Mechanism

The molecular mechanism of sodium glycocholate hydrate involves its interaction with cell membranes and various biomolecules. It acts as a detergent, disrupting the lipid bilayer of cell membranes and increasing their permeability. This allows for the enhanced absorption of hydrophobic molecules. Sodium glycocholate hydrate also binds to specific receptors and enzymes, modulating their activity and influencing cellular processes such as lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycocholate hydrate can change over time. This compound is relatively stable, but its activity may decrease due to degradation or changes in environmental conditions. Long-term studies have shown that sodium glycocholate hydrate can have sustained effects on cellular function, particularly in terms of enhancing the absorption and metabolism of lipids. Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other compounds .

Dosage Effects in Animal Models

The effects of sodium glycocholate hydrate vary with different dosages in animal models. At low doses, it enhances the absorption and metabolism of lipids without causing significant adverse effects. At high doses, sodium glycocholate hydrate can cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Sodium glycocholate hydrate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as bile salt hydrolase, which catalyzes the deconjugation of bile salts. This compound also influences metabolic flux and metabolite levels by enhancing the absorption and transport of lipids. Additionally, sodium glycocholate hydrate plays a role in the enterohepatic circulation of bile acids, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

Within cells and tissues, sodium glycocholate hydrate is transported and distributed through interactions with specific transporters and binding proteins. It is primarily transported via bile acid transporters, which facilitate its movement across cell membranes. Sodium glycocholate hydrate also binds to proteins such as albumin, which helps in its distribution and accumulation in various tissues. These interactions influence its localization and activity within the body .

Subcellular Localization

Sodium glycocholate hydrate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid metabolism and transport. Additionally, sodium glycocholate hydrate may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure its proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glycocholate hydrate is synthetically prepared from naturally occurring cholic acid. The process involves the conjugation of cholic acid with glycine, followed by the addition of sodium ions to form the sodium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of sodium glycocholate hydrate involves the extraction of cholic acid from animal bile, followed by its chemical modification. The process includes several purification steps to remove impurities and achieve the desired purity level of 98% .

Chemical Reactions Analysis

Types of Reactions: Sodium glycocholate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Sodium glycocholate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex molecules and in the study of micelle formation.

    Biology: Employed in the study of lipid metabolism and the solubilization of membrane proteins.

    Medicine: Investigated for its potential in enhancing drug delivery, particularly in the formulation of oral insulin.

    Industry: Utilized in the production of detergents and emulsifiers

Comparison with Similar Compounds

Uniqueness: Sodium glycocholate hydrate is unique due to its specific conjugation with glycine, which imparts distinct solubilizing properties and makes it particularly effective in enhancing the absorption of lipid-soluble compounds. Its high purity level of 98% also ensures consistent performance in research and industrial applications .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6.Na.2H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;2*1H2/q;+1;;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTQNTQLAZRSIC-NWNSWQEHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662316
Record name sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207614-05-9
Record name sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Reactant of Route 2
Reactant of Route 2
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Reactant of Route 3
Reactant of Route 3
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Reactant of Route 4
Reactant of Route 4
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Reactant of Route 5
Reactant of Route 5
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate
Reactant of Route 6
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate

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